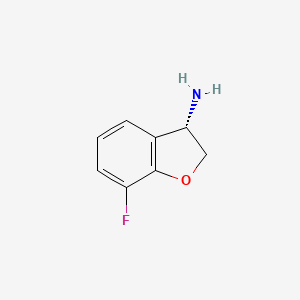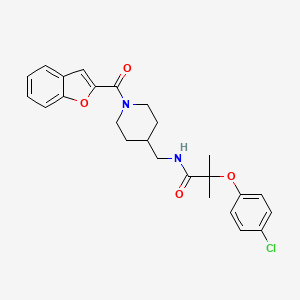
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine is a synthetic organic compound characterized by a benzofuran ring substituted with a fluorine atom at the 7th position and an amine group at the 3rd position
Applications De Recherche Scientifique
Synthesis and Chemical Applications :
- Fluorinated Compounds Synthesis : Research by Iaroshenko et al. (2009) showcases the synthesis of fluorinated benzofuro[2,3-b]pyridines and benzo-thieno[2,3-b]pyridines, which are important in the development of new compounds and materials (Iaroshenko et al., 2009).
- Fluorescence Characteristics of Benzofurazan Compounds : Uchiyama et al. (1998) explored the fluorescence properties of benzofurazan compounds, which are crucial in the development of fluorogenic reagents and have applications in analytical chemistry (Uchiyama et al., 1998).
Material Science and Engineering :
- Fluoro-Polyimides : A study by Xie et al. (2001) focused on the synthesis of soluble fluoro-polyimides using fluorine-containing aromatic diamines. These materials are significant for their excellent thermal stability and low moisture absorption, which are beneficial in various engineering applications (Xie et al., 2001).
Biological and Medicinal Chemistry :
- Fluorogenic Reagents for Amino Acids Analysis : Beale et al. (1989) synthesized and characterized 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for ultra-high sensitivity determination of primary amines, such as amino acids, by chromatography (Beale et al., 1989).
- Amine Group Spacing in Silica Materials : Hicks et al. (2006) investigated the spacing of amines in 3-aminopropylsilyl-grafted silica, which is crucial for understanding the chemical properties and reactivity of these materials (Hicks et al., 2006).
Analytical Chemistry Applications :
- Fluorescence Assay for Amines : Tange et al. (2021) developed a fluorescence assay based on the reaction of benzofuran-2-boronic acid with palladium catalyst and amine, showcasing its utility in detecting and analyzing amines (Tange et al., 2021).
Photophysical Studies :
- Excited-State Intramolecular Proton Transfer : Heyer et al. (2017) described the photophysical properties of 2-(2′-Hydroxybenzofuran)benzoxazole dimers, which are vital for understanding the excited-state dynamics and applications in fluorescence-based technologies (Heyer et al., 2017).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Amination: The amine group at the 3rd position can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can modify the amine group, leading to secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Hydroxylated benzofuran derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Benzofuran derivatives with various functional groups replacing the fluorine atom.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its amine group can interact with biological targets, potentially leading to therapeutic effects.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or receptor interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the fluorine atom can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a chlorine atom instead of fluorine.
(3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a bromine atom instead of fluorine.
(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and make it a valuable compound for various applications.
Propriétés
IUPAC Name |
(3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMQTQTLUJTIX-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)
![3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide](/img/structure/B2897420.png)
![N-benzyl-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2897421.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2897424.png)

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2897429.png)

![1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2897433.png)
![(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2897435.png)


![2,6-Dimethoxy-3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2897440.png)
